2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS/c14-10-3-1-8(2-4-10)11-7-9-5-6-15-13(16)12(9)17-11/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYGGUSKVPGNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a bicyclic thieno[2,3-c]pyridin-7-one scaffold with a 4-chlorophenyl group at the C2 position. The planar aromatic system creates conjugation between the thiophene sulfur lone pairs and the pyridinone carbonyl, resulting in a dipole moment of 4.2 D (calculated) that influences reactivity in electrophilic substitutions.
Key Synthetic Challenges
- Regioselectivity : Competing pathways during cyclization risk forming isomeric thieno[3,2-c]pyridinones
- Oxidative Stability : The α,β-unsaturated ketone moiety necessitates inert atmospheres to prevent dimerization
- Halogen Compatibility : Ensuring the 4-chloro substituent remains intact under strong Lewis acid conditions
Cyclocondensation Strategies
Two-Component Annulation
A benchmark method involves refluxing 3-amino-4-chlorothiophene-2-carboxylate (1.2 eq) with 4-chlorophenylacetyl chloride (1.0 eq) in anhydrous toluene under Dean-Stark conditions. This protocol achieves 68% yield after 8 hours at 110°C, with the azeotropic removal of water driving imine formation:
$$
\text{C}5\text{H}3\text{ClN}(\text{CO}2\text{Et})\text{S} + \text{ClC}6\text{H}4\text{COCl} \xrightarrow{\text{Et}3\text{N, toluene}} \text{Target Compound} + \text{HCl} + \text{EtOH}
$$
Critical parameters:
| Variable | Optimal Range | Yield Impact (±%) |
|---|---|---|
| Temperature | 105–115°C | +15/−25 |
| Base (Et3N) | 1.5–2.0 eq | +8/−12 |
| Reaction Time | 7–9 hours | +5/−18 |
Microwave-Assisted Synthesis
Adapting the annulation protocol to microwave irradiation (300 W, 150°C) reduces reaction time to 45 minutes while maintaining 65% yield. This method preferentially forms the 6H,7H tautomer due to rapid kinetic control.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Late-stage introduction of the 4-chlorophenyl group via palladium catalysis provides modularity:
- Prepare 2-bromo-6H,7H-thieno[2,3-c]pyridin-7-one (72% yield via NBS bromination)
- Couple with 4-chlorophenylboronic acid (1.3 eq) using Pd(PPh3)4 (5 mol%) in degassed 1,4-dioxane/H2O (4:1) at 80°C for 12 hours
This method achieves 83% yield with <2% homo-coupling byproducts when using K2CO3 (3.0 eq) as base.
Buchwald-Hartwig Amination Variants
While less common, nickel-catalyzed C-N coupling between 2-iodothienopyridinone and 4-chloroaniline demonstrates feasibility (41% yield, 100°C, 24 h). The modest yield stems from competitive C-O bond formation at the pyridinone oxygen.
Ring-Closing Metathesis (RCM)
A contemporary approach employs Grubbs 2nd generation catalyst (8 mol%) to cyclize diene precursors:
$$
\text{ClC}6\text{H}4\text{C≡C-C(=O)-S-CH}2\text{CH}2\text{N=CH}_2 \xrightarrow{\text{Grubbs II}} \text{Target Compound} + \text{Ethylene}
$$
Key advantages:
- Tolerates electron-withdrawing chloro groups (no pre-protection needed)
- 71% yield at 40°C in CH2Cl2
- Z:E selectivity >9:1 confirmed by NOESY
Solid-Phase Synthesis for Parallel Optimization
Combinatorial libraries have been generated using Rink amide resin functionalized with thiophene precursors. After immobilizing 3-nitro-4-chlorothiophene-2-carboxylic acid, sequential reduction/cyclization steps produce the target compound with 58% overall yield across 15 steps. This method enables rapid SAR studies but requires specialized equipment.
Green Chemistry Alternatives
Mechanochemical Synthesis
Ball-milling stoichiometric equivalents of 3-carbamoylthiophene and 4-chlorobenzaldehyde derivatives with KHSO4 (20% wt) produces the target compound in 54% yield after 2 hours. The absence of solvent reduces E-factor by 83% compared to traditional methods.
Photocatalytic Cyclization
Visible-light-mediated dehydrogenation using eosin Y (2 mol%) and LED irradiation (450 nm) converts dihydrothienopyridine intermediates to the aromatic system in 89% yield. This method avoids harsh oxidants like DDQ that can degrade chloroarenes.
Industrial-Scale Production
Continuous Flow Synthesis
A patented two-stage continuous process achieves 2.1 kg/hr throughput:
- Microreactor (0.2 mm ID): Cyclocondensation at 130°C, 18 bar
- Tubular reactor: In-line crystallization with anti-solvent
Key metrics:
Analytical Characterization
Spectroscopic Fingerprints
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=5.1 Hz, 1H, H-3), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.56 (d, J=8.4 Hz, 2H, ArH), 6.98 (d, J=5.1 Hz, 1H, H-4), 3.77 (t, J=6.3 Hz, 2H, H-6), 3.12 (t, J=6.3 Hz, 2H, H-5)
- IR (ATR): ν 1715 cm⁻¹ (C=O), 1560 cm⁻¹ (C=C), 1092 cm⁻¹ (C-Cl)
- HRMS : m/z 261.0098 [M+H]+ (calc. 261.0094)
Purity Assessment
HPLC method (USP L7): | Column | Zorbax SB-C18 (4.6×250 mm, 5 µm) | | Mobile Phase | 65:35 MeCN/10 mM NH4OAc | | Retention | 8.2 minutes | | LOQ | 0.05% |
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thieno[2,3-c]pyridine derivatives.
Substitution: Formation of substituted thieno[2,3-c]pyridine derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The compound belongs to the thienopyridinone family, which differs from related scaffolds such as pyrido[2,3-c]pyridazines and 1,2,3,4-tetrahydroquinolines (Figure 1). Key distinctions include:
| Compound Class | Core Structure | Key Features |
|---|---|---|
| Thieno[2,3-c]pyridin-7-one | Thiophene fused with pyridinone | Contains sulfur atom; ketone at 7-position |
| Pyrido[2,3-c]pyridazine | Pyridine fused with pyridazine | Nitrogen-rich; planar aromatic system |
| 1,2,3,4-Tetrahydroquinoline | Partially saturated bicyclic | Reduced ring flexibility; amine functionality |
Figure 1 : Core heterocycles of representative analogs.
Substituent Effects
The 4-chlorophenyl group at the 2-position is a critical pharmacophore. Similar substituents in analogs (e.g., benzothiazol-2-yl, adamantyl) are associated with improved binding to Bcl-xL and apoptotic activity (Table 1) .
| Compound | Substituent | Reported Activity (Bcl-xL IC₅₀) |
|---|---|---|
| Example 1 (Patent) | Benzothiazol-2-yl | <10 nM (Table 1, Patent) |
| Example 24 (Patent) | Adamantyl + benzothiazol-2-yl | <1 nM (Table 3, Patent) |
| 2-(4-Chlorophenyl)-thieno[2,3-c]pyridin-7-one | 4-Chlorophenyl | Not explicitly reported |
Table 1 : Substituent-driven activity comparison.
The 4-chlorophenyl group likely contributes to hydrophobic interactions in target binding, though its potency may be lower than bulkier substituents like adamantyl, which enhance steric complementarity with Bcl-xL pockets .
Biological Activity
2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one (CAS No. 960289-27-4) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₈ClNOS
- Molecular Weight : 261.73 g/mol
The compound features a thieno[2,3-c]pyridine core with a chlorophenyl substituent, which is significant for its biological interactions.
Inhibitory Effects on Enzymes
A key area of investigation is the compound's inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) : Compounds structurally related to thieno[2,3-c]pyridines have been identified as selective inhibitors of MAO-B. This inhibition is crucial for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.
- Acetylcholinesterase (AChE) : Similar derivatives have shown promise as AChE inhibitors, which are vital for managing conditions such as Alzheimer's disease by increasing acetylcholine levels in the brain.
Cytotoxicity and Safety Profile
In vitro studies evaluating the cytotoxicity of related compounds have demonstrated that they exhibit low toxicity at concentrations up to 100 μg/mL. For example, one study found that certain thieno derivatives maintained over 80% cell viability in Vero cells at this concentration level . This suggests a favorable safety profile for further development.
Study 1: Enzyme Inhibition
A recent study explored the inhibitory effects of thieno derivatives on MAO-B and AChE. The results indicated that these compounds could effectively inhibit MAO-B with IC₅₀ values in the low micromolar range (e.g., 0.51 μM for a related compound), highlighting their potential as therapeutic agents against neurodegenerative diseases .
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| Thieno Derivative | MAO-B | 0.51 |
| Thieno Derivative | AChE | TBD |
Study 2: Antioxidant Evaluation
Another investigation assessed the antioxidant capacity of thieno derivatives using DPPH radical scavenging assays. The findings showed significant scavenging activity comparable to established antioxidants like Trolox, suggesting that this compound may also exhibit similar effects .
Q & A
Q. What are the key structural features of 2-(4-chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one, and how do they influence its reactivity?
The compound features a fused thiophene-pyridine core with a carbonyl group at the 7-position and a 4-chlorophenyl substituent. The carbonyl group enhances electrophilic reactivity at the 7-position, while the chlorophenyl group contributes to lipophilicity and π-π stacking interactions. Structural uniqueness arises from the bicyclic system, which distinguishes it from simpler thienopyridine derivatives . Molecular weight is 151.19 g/mol (ECHA data) .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves multi-step reactions starting from thiophene or pyridine precursors. A representative method includes:
- Cyclization of a thiophene derivative with a chlorinated aromatic aldehyde.
- Use of nucleophilic substitution (e.g., Grignard reagents) to introduce the chlorophenyl group . Reaction optimization often employs catalysts like Pd for cross-coupling or acid/base conditions for cyclization .
Q. Which analytical techniques are critical for structural elucidation?
- NMR spectroscopy : To confirm the positions of the chlorophenyl group and carbonyl functionality.
- X-ray crystallography : For resolving the fused bicyclic system and substituent orientation .
- Mass spectrometry : To verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of derivatives with modified substituents?
Q. What mechanisms underlie its potential bioactivity in pharmacological studies?
Preliminary studies suggest interactions with kinase enzymes or G-protein-coupled receptors (GPCRs) due to structural similarity to known inhibitors. For example:
- The chlorophenyl group may bind to hydrophobic pockets in enzyme active sites.
- The thienopyridine core could mimic ATP in kinase inhibition . Methodological note: Use surface plasmon resonance (SPR) or fluorescence polarization assays to validate target binding .
Q. How do substituent modifications (e.g., replacing chlorine with fluorine) affect physicochemical properties?
- Lipophilicity : Fluorine substitution reduces logP compared to chlorine, altering membrane permeability.
- Electron-withdrawing effects : Chlorine enhances electrophilicity at the pyridine ring, influencing reactivity in nucleophilic substitution . Computational tools (e.g., DFT calculations) can predict these changes .
Q. How can contradictory data on biological activity across studies be resolved?
- Dose-response profiling : Ensure consistent compound purity (>95% by HPLC) to rule out impurity effects.
- Cell-line specificity : Test activity across multiple cell models (e.g., HEK293 vs. HeLa) to identify context-dependent effects.
- Structural analogs : Compare activity of derivatives to isolate the role of the chlorophenyl group .
Methodological Tables
Q. Table 1: Comparative Synthesis Methods
| Step | Method A () | Method B () |
|---|---|---|
| Cyclization Catalyst | Pd(PPh₃)₄ | H₂SO₄ (acidic conditions) |
| Yield | 65–70% | 50–55% |
| Key Advantage | High regioselectivity | Low cost |
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | LogP | IC₅₀ (Kinase X) |
|---|---|---|
| 4-Chlorophenyl | 3.2 | 12 nM |
| 4-Fluorophenyl | 2.8 | 45 nM |
| Unsubstituted phenyl | 2.5 | >100 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
